molecular formula C12H16N4O B11459864 2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol

2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol

Cat. No.: B11459864
M. Wt: 232.28 g/mol
InChI Key: HKJUZFDQXOIDLF-UHFFFAOYSA-N
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Description

2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol is a complex heterocyclic compound that features a pyrazino[1,2-a]benzimidazole core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ethanol functional groups makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-indolylmethyl acetates with amino acids, followed by intramolecular cyclization under basic conditions . The reaction proceeds through the formation of highly reactive intermediates, which then undergo Michael-type addition and subsequent cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives at the amino group.

Scientific Research Applications

2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol is unique due to the presence of both amino and ethanol functional groups, which provide versatility in chemical reactions and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-(8-amino-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)ethanol

InChI

InChI=1S/C12H16N4O/c13-9-1-2-11-10(7-9)14-12-8-15(5-6-17)3-4-16(11)12/h1-2,7,17H,3-6,8,13H2

InChI Key

HKJUZFDQXOIDLF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)N)CN1CCO

Origin of Product

United States

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